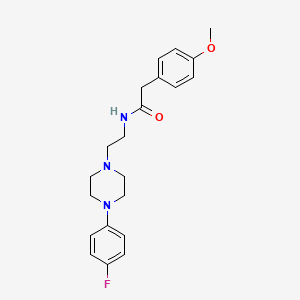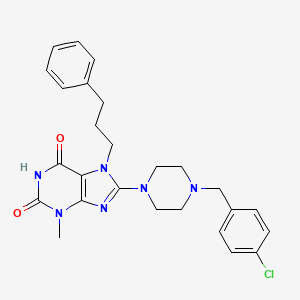![molecular formula C15H25BrO2Si B2566408 [4-(2-溴乙基)-2-甲氧基苯氧基]-叔丁基-二甲基硅烷 CAS No. 2375259-32-6](/img/structure/B2566408.png)
[4-(2-溴乙基)-2-甲氧基苯氧基]-叔丁基-二甲基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane: is an organosilicon compound with the molecular formula C15H25BrO2Si. It is characterized by the presence of a bromoethyl group, a methoxyphenoxy group, and a tert-butyl dimethylsilane group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science .
科学研究应用
Chemistry:
Protecting Groups: The tert-butyl dimethylsilane group is used as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential pharmaceutical agents, particularly those requiring specific functional group modifications.
Industry:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane typically involves the reaction of 4-(2-bromoethyl)-2-methoxyphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions:
Substitution Reactions: The bromoethyl group in 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Hydrolysis Reactions: The tert-butyl dimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of new compounds with substituted nucleophiles.
Oxidation: Formation of quinones or other oxidized products.
Hydrolysis: Formation of silanols and tert-butyl alcohol.
作用机制
The mechanism of action of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane involves its ability to undergo various chemical reactions, particularly nucleophilic substitution and hydrolysisThe tert-butyl dimethylsilane group provides stability and protection to sensitive functional groups during chemical transformations .
相似化合物的比较
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but lacks the methoxyphenoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar but with a propoxy group instead of an ethoxy group.
tert-Butyldimethylsilyl chloride: Used as a reagent for introducing the tert-butyl dimethylsilane protecting group.
Uniqueness:
Functional Groups: The presence of both the bromoethyl and methoxyphenoxy groups makes 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane unique in its reactivity and applications.
属性
IUPAC Name |
[4-(2-bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGCJDUIFZBYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CCBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
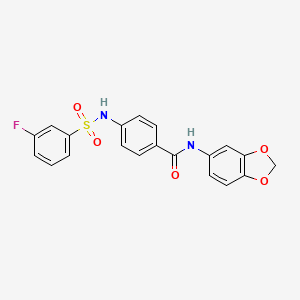
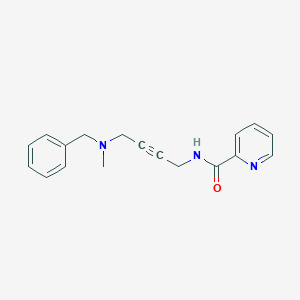
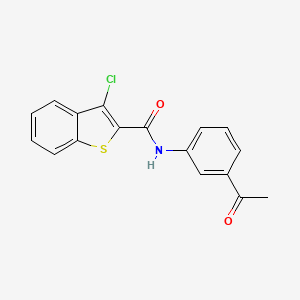
![5-[1-(4-Methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2566331.png)
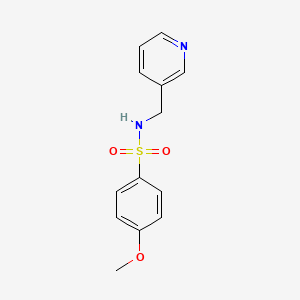
![2-[(Z)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B2566333.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2566336.png)
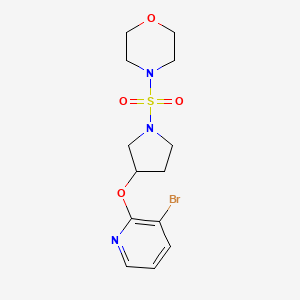
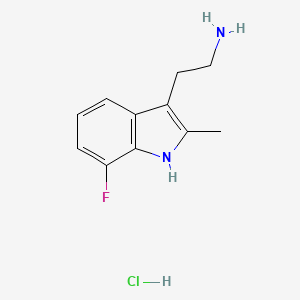
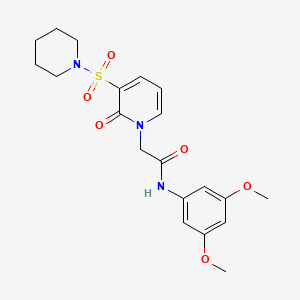
![2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2566346.png)
